2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-3-yl)methyl]amino)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-3-yl)methyl]amino)acetic acid hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorenylmethoxycarbonyl group, a pyridinylmethyl group, and an aminoacetic acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-3-yl)methyl]amino)acetic acid hydrochloride typically involves multiple steps, starting with the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. This is followed by the introduction of the pyridinylmethyl group through a nucleophilic substitution reaction. The final step involves the coupling of the protected amino acid with the pyridinylmethyl derivative under acidic conditions to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-3-yl)methyl]amino)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups to their reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amino acids or reduced pyridinylmethyl groups.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-3-yl)methyl]amino)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-3-yl)methyl]amino)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethoxycarbonyl group can act as a protective group, while the pyridinylmethyl group can participate in binding interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid: Lacks the pyridinylmethyl group, making it less versatile in binding interactions.
N-(9H-fluoren-9-ylmethoxycarbonyl)-L-phenylalanine: Contains a phenylalanine moiety instead of the aminoacetic acid, altering its chemical properties and applications.
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-3-yl)methyl]amino)acetic acid hydrochloride is unique due to the combination of the fluorenylmethoxycarbonyl and pyridinylmethyl groups, which provide distinct chemical reactivity and binding properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H21ClN2O4 |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-ylmethyl)amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C23H20N2O4.ClH/c26-22(27)14-25(13-16-6-5-11-24-12-16)23(28)29-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21;/h1-12,21H,13-15H2,(H,26,27);1H |
InChI Key |
LLAQUEGZAYGFMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CN=CC=C4)CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.